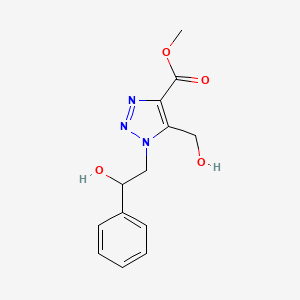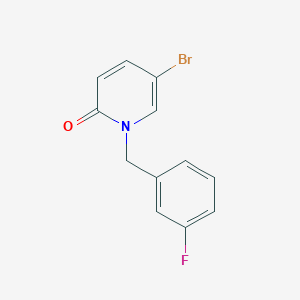
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one
描述
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the 5th position and a 3-fluorobenzyl group attached to the nitrogen atom of the pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridin-2-one and 3-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base, such as potassium carbonate, is used to deprotonate the pyridinone, facilitating the nucleophilic substitution reaction.
Procedure: The 5-bromopyridin-2-one is dissolved in a suitable solvent, such as dimethylformamide (DMF). The 3-fluorobenzyl chloride is then added dropwise to the reaction mixture, and the reaction is stirred at an elevated temperature (e.g., 80-100°C) for several hours.
Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the pyridinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinones with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridinones.
科学研究应用
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is explored for its potential in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms contribute to the compound’s binding affinity and specificity. The pyridinone ring can participate in hydrogen bonding and π-π interactions, enhancing its activity in biological systems.
相似化合物的比较
Similar Compounds
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Uniqueness
5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications.
属性
IUPAC Name |
5-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-4-5-12(16)15(8-10)7-9-2-1-3-11(14)6-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVADDCJNTUGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide](/img/structure/B2700862.png)
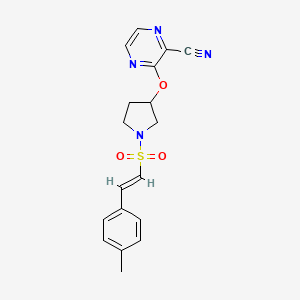
![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)
![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)
![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)
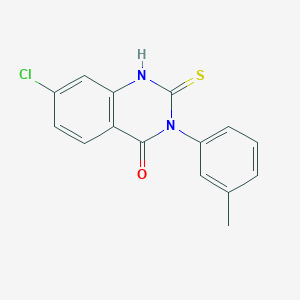
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)

![6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)
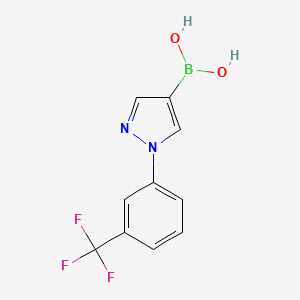
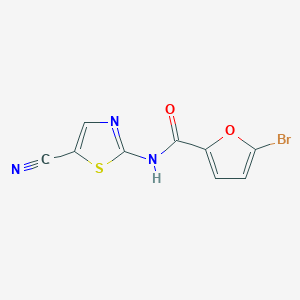
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)
